(2s)-2-Hydroxy-n,n-dimethylpropanamide

Description

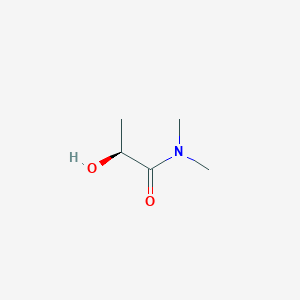

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLAXBYYVCOLT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-31-5 | |

| Record name | (2S)-2-Hydroxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 2 Hydroxy N,n Dimethylpropanamide and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiomerically enriched (2S)-2-hydroxy-N,N-dimethylpropanamide relies on methods that can precisely control the stereochemistry at the C-2 position. These approaches include asymmetric catalysis, resolution of racemic mixtures, and the use of naturally occurring chiral starting materials.

Asymmetric Hydrogenation of Alpha-Keto Amides

Asymmetric hydrogenation, particularly transfer hydrogenation (ATH), of α-keto amides represents a direct and efficient route to chiral α-hydroxy amides. nih.gov This method involves the reduction of a prochiral ketone functionality using a hydrogen source in the presence of a chiral catalyst. For the synthesis of this compound, the corresponding α-keto amide, N,N-dimethyl-2-oxopropanamide, would serve as the substrate.

The success of this transformation hinges on the catalyst, typically a transition metal complex featuring a chiral ligand. Ruthenium-based catalysts, such as those with tethered Ru/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, have proven highly effective in the ATH of various α-keto amides, achieving high enantioselectivity. nih.gov The structural features of both the substrate and the catalyst are critical in determining the stereochemical outcome. nih.gov While direct examples for N,N-dimethyl-2-oxopropanamide are specific, the general applicability of this method to a range of α-keto amides suggests its utility for producing the target compound in high enantiomeric excess (ee). nih.govnih.gov

Table 1: Asymmetric Transfer Hydrogenation (ATH) of α-Keto Amides This table is illustrative of the general method's effectiveness, as specific data for N,N-dimethyl-2-oxopropanamide was not detailed in the provided search results.

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Tethered Ru/TsDPEN | α-Keto-1,4-diamides | (S) or (R) | High ee | nih.gov |

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in an enriched form. wikipedia.org

A highly effective kinetic resolution strategy for racemic 2-hydroxy-N,N-dimethylpropanamide involves asymmetric esterification catalyzed by a chiral acyl-transfer catalyst. nih.gov In this process, one enantiomer of the racemic hydroxy amide is preferentially acylated, leaving the other enantiomer unreacted. (R)-Benzotetramisole ((R)-BTM) has been identified as a potent chiral acyl-transfer catalyst for this purpose. nih.govnih.gov

The reaction typically uses an acyl source, such as diphenylacetic acid with pivalic anhydride (B1165640) or diphenylacetic anhydride (DPHAA). nih.gov The catalyst, (R)-BTM, activates the acyl source and selectively transfers the acyl group to the (R)-enantiomer of the 2-hydroxy-N,N-dimethylamide at a much faster rate than to the (S)-enantiomer. This allows for the recovery of the unreacted (S)-2-hydroxy-N,N-dimethylpropanamide with high enantiomeric purity. nih.gov The selectivity factor (s-value), which indicates the ratio of the reaction rates for the two enantiomers, can reach values well over 250, signifying a highly efficient separation. nih.gov

The principle of enantiomer discrimination is the foundation of kinetic resolution. wikipedia.orgnih.gov In the context of acyl-transfer catalysis, the chiral catalyst forms diastereomeric transition states with each enantiomer of the racemic 2-hydroxy-N,N-dimethylpropanamide. nih.gov Theoretical calculations have been used to explain the high selectivity observed. The transition state involving the (R)-hydroxy amide, the catalyst, and the acylating agent is significantly more stable (lower in energy) than the corresponding transition state involving the (S)-hydroxy amide. nih.gov This energy difference leads to the rapid transformation of the (R)-enantiomer into its acylated form, while the (S)-enantiomer remains largely unreacted. nih.gov This discrimination allows for the effective separation of the two enantiomers from the initial racemic mixture.

Table 2: Kinetic Resolution of Racemic 2-Hydroxy-N,N-dimethylamides via Asymmetric Acylation

| Substrate (Racemic) | Acyl Source | Catalyst | Recovered Enantiomer | Selectivity (s) | Reference |

|---|---|---|---|---|---|

| (±)-2-Hydroxy-N,N-dimethylpropanamide | DPHAA | (R)-BTM | (S)-2-Hydroxy-N,N-dimethylpropanamide | High | nih.gov |

Chiral Pool Synthesis Utilizing Precursors (e.g., Amino Acids, Alpha-Hydroxy Acids)

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of a target molecule. mdpi.com For this compound, logical precursors from the chiral pool include (S)-alanine (an α-amino acid) and (S)-lactic acid (an α-hydroxy acid). mdpi.comresearchgate.netuh.edu

Starting from (S)-alanine, the synthesis would involve the conversion of the amino group at the C-2 position into a hydroxyl group while retaining the stereochemistry. This can be achieved via diazotization with sodium nitrite (B80452) in an acidic aqueous solution. The resulting (S)-lactic acid can then be converted to the target amide.

Alternatively, starting directly with (S)-lactic acid, a standard amidation reaction can be employed. The carboxylic acid is first activated, for instance by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with dimethylamine (B145610) to yield this compound. This is often the most straightforward and common method for preparing such amides from chiral hydroxy acids. researchgate.net

Asymmetric 1,2-Carbamoyl Rearrangement of Chiral Oxazolidine (B1195125) Carbamates

A more intricate but highly diastereoselective method involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates. nih.govnih.gov This strategy creates the α-hydroxy amide stereocenter with excellent control. nih.govresearchgate.netresearchgate.net

The process begins with the synthesis of a specific carbamate (B1207046) precursor derived from a chiral auxiliary, such as (S)-4-isopropyloxazolidine, and an appropriate alkenyl alcohol. nih.gov This chiral carbamate is then deprotonated at a low temperature (e.g., -78 °C) using a strong base like sec-butyllithium. nih.gov Upon warming, the resulting lithiated intermediate undergoes a nih.govnih.gov-rearrangement where the carbamoyl (B1232498) group migrates, creating the α-hydroxy amide product. The chirality of the oxazolidine ring directs the stereochemical outcome of the reaction, leading to a product with high diastereoselectivity. nih.gov The final step involves the acid-catalyzed removal of the chiral auxiliary to afford the desired enantiomerically pure α-hydroxy amide. nih.gov

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions are a cornerstone in the synthesis of chiral molecules, providing highly efficient and selective pathways. For the synthesis of this compound, several metal-based systems have been explored, with iridium, manganese, and others showing significant promise.

Iridium-Catalyzed Hydrogenation

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of α-keto amides, delivering α-hydroxy amides with exceptional enantioselectivity. nih.gov This method is particularly relevant for the synthesis of this compound from its corresponding α-keto amide precursor, N,N-dimethyl-2-oxopropanamide. The use of chiral ligands is crucial for achieving high levels of stereocontrol.

Research has demonstrated that iridium catalysts, when paired with appropriate chiral ligands, can achieve high conversions and enantiomeric excesses (ee). For instance, a highly effective iridium catalytic system has been developed for the hydrogenation of a variety of α-keto amides, yielding the corresponding α-hydroxy amides with over 99% conversion and over 99% ee in many cases. nih.gov The turnover number (TON) for these reactions can be as high as 100,000, highlighting the catalyst's efficiency. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Keto Amides A representative example of the catalyst system's efficacy.

| Substrate | Catalyst System | Conversion (%) | ee (%) | TON |

|---|

Data sourced from a study on enantioselective iridium-catalyzed hydrogenation of α-keto amides. nih.gov

Manganese-Catalyzed Asymmetric Hydrogenation

Manganese, an earth-abundant and less toxic metal, has gained attention as a catalyst in asymmetric hydrogenation. Manganese-catalyzed hydrogenation of α-ketoamides has been successfully employed to produce chiral α-hydroxy amides. These reactions often proceed with high yields and excellent stereoselectivity.

Transamidation Reactions with Metal Catalysts

Transamidation offers an alternative route to amide synthesis, and metal catalysts can facilitate this process under moderate conditions. nih.gov While direct transamidation to form this compound is not extensively documented, the general principle involves the reaction of an α-hydroxy amide with an amine in the presence of a metal catalyst. nih.gov Iron(III) and other metals have been shown to catalyze the transamidation of primary amides. nih.gov However, the scope can be limited, particularly when dealing with secondary or tertiary amides. nih.gov

Metal-Free and Green Chemistry Approaches

In a move towards more sustainable chemical synthesis, metal-free and green chemistry approaches have been developed for the formation of α-hydroxy amides. These methods often utilize readily available reagents and milder reaction conditions.

Aerobic C(sp³)-H Hydroxylation and C(sp²)-C(sp³) Cleavage

A novel, metal-free, one-pot tandem reaction has been developed for the synthesis of α-hydroxy amides. This method involves the aerobic C(sp³)–H hydroxylation and subsequent C(sp²)-C(sp³) cleavage of suitable starting materials. This approach is noted for its high regioselectivity and tolerance of various functional groups. The reaction typically uses a DBU/DMSO system with molecular oxygen as the oxidant, avoiding the need for transition metals.

Tandem Reaction Protocols for Alpha-Hydroxy Amide Formation

Tandem, or cascade, reactions provide an efficient means of synthesizing complex molecules in a single operation. For the formation of α-hydroxy amides, a metal-free tandem reaction has been established that involves aerobic C(sp³)–H hydroxylation and decarbonylation. rsc.org This process allows for the construction of a secondary alcohol at the α-position of N-aryl amides. rsc.org This strategy serves as a valuable alternative to the direct α-hydroxylation of simple amides, which can be challenging. rsc.org

Another developed tandem protocol involves the oxidative α-hydroxylation/β-acetalization of β-ketoamides. This reaction proceeds at room temperature without a metal catalyst, using an oxidant like PIDA in the presence of a base, to yield 2-hydroxy-3,3-dimethoxy-N-substituted butanamides in good to excellent yields from readily available starting materials.

Chemoselective Reduction of Alpha-Keto Amides

The chemoselective reduction of α-keto amides to α-hydroxy amides is a critical transformation in organic synthesis. This approach is valued for its ability to selectively reduce the ketone functionality while leaving the amide group intact.

Nickel-catalyzed reductions have been demonstrated as an effective method for this conversion. organic-chemistry.orgchemrxiv.org These catalysts, in conjunction with hydrosilanes, facilitate the synthesis of α-hydroxy amides from their α-keto amide precursors. organic-chemistry.org A key advantage of this nickel-based system is its high chemoselectivity, which prevents the over-reduction of the amide group. organic-chemistry.org

Enantioselective reductions have been achieved using chiral copper and ruthenium catalysts. For instance, a chiral Cu(II)/(S)-DTBM-SEGPHOS catalyst system with (EtO)3SiH as the reducing agent can produce optically active (R)-hydroxy amides with high yield and enantiomeric excess (ee). sigmaaldrich.com Similarly, RuCl[(R, R)-Teth-TsDPEN] has been used for the reduction of 2-oxo-N,2-diphenyl-acetamide, achieving a 98% yield, although with a moderate ee of 44% for the (S)-enantiomer. sigmaaldrich.com

Metal-free and catalyst-free methods have also been developed. One such protocol utilizes sodium formate (B1220265) as a hydrogen source in a transfer hydrogenation reaction, which can be scaled up to the gram level. nih.gov Another innovative approach is the electrochemical reduction of α-keto amides. nih.gov This method uses methanol (B129727) as both the solvent and the hydrogen source in an undivided cell at room temperature, avoiding traditional reducing agents and metal catalysts. nih.gov

Table 1: Comparison of Reduction Methods for α-Keto Amides

| Method | Catalyst System | Reducing Agent/Conditions | Key Features |

| Nickel-Catalyzed Reduction | Nickel catalysts | Hydrosilanes | High chemoselectivity for the keto group over the amide. organic-chemistry.org |

| Enantioselective Cu-Catalysis | CuF₂, (S)-DTBM-SEGPHOS | (EtO)₃SiH | Produces (R)-hydroxy amides with up to 97% yield and 99% ee. sigmaaldrich.com |

| Enantioselective Ru-Catalysis | RuCl[(R, R)-Teth-TsDPEN] | H₂ (gas) or other | Achieves high yields (e.g., 98%) but can have moderate enantioselectivity. sigmaaldrich.com |

| Catalyst-Free Hydrogenation | None | Sodium Formate | Operationally simple, scalable, and avoids metal catalysts. nih.gov |

| Electrochemical Reduction | None (KI and base as mediators) | Methanol / Electricity | Metal-free, avoids traditional reducing agents, proceeds at room temp. nih.gov |

Air-mediated One-Pot Synthesis

One-pot syntheses that utilize air or oxygen as a mediator or reagent represent an efficient and environmentally conscious approach. Research has demonstrated the synthesis of stable carbon-centered radicals at room temperature in open air. nih.gov This type of oxygen-mediated reaction often involves the in-situ generation of a reactive species which is then oxidized by atmospheric oxygen. nih.gov While not explicitly detailed for this compound, the principles of air-mediated synthesis can be applied. For example, a one-pot reaction could be designed where an intermediate is generated and then hydroxylated by air, potentially catalyzed by a suitable transition metal or enzyme. Such methods are advantageous as they often proceed under mild conditions and utilize a readily available, inexpensive oxidant. nih.gov

Derivatization from Related Amides and Carboxylic Acids

The synthesis of α-hydroxy amides from α-haloamides is a well-established transformation. The classical method involves the nucleophilic substitution of the α-halogen atom with a hydroxide (B78521) source. α-Haloamides, such as 2-chloro-N,N-dimethylpropanamide, can serve as direct precursors.

The synthesis of the α-haloamide starting material itself can be achieved by reacting an α-haloacetyl halide with the desired amine. For chiral, non-racemic products, α-amino acids are a common starting point. For example, natural amino acids can undergo diazotization-halogenation to produce α-halo acids with retention of configuration. These can then be activated (e.g., with SOCl₂) and reacted with an amine to yield the chiral α-haloamide. The subsequent substitution reaction to replace the halide with a hydroxyl group provides the target α-hydroxy amide.

Table 2: General Pathway from Amino Acid to α-Hydroxy Amide via α-Haloamide

| Step | Transformation | Reagents/Process | Key Outcome |

| 1 | Amino Acid to α-Halo Acid | Diazotization-Halogenation (e.g., NaNO₂, HBr) | Formation of α-halo acid with retained stereochemistry. |

| 2 | α-Halo Acid to α-Halo Acyl Chloride | Carboxy-activation (e.g., SOCl₂) | Preparation for amidation. |

| 3 | α-Halo Acyl Chloride to α-Haloamide | Amination (e.g., Dimethylamine) | Formation of the α-haloamide precursor. |

| 4 | α-Haloamide to α-Hydroxy Amide | Nucleophilic Substitution (e.g., aq. base) | Final product formation. |

Information on the direct α-hydroxylation of N,N-dimethylpropionamide to produce this compound via non-biological, targeted chemical synthesis was not available in the provided search results. This transformation is noted in metabolic pathways of certain compounds but specific synthetic methodologies for this direct conversion were not found. chemrxiv.org

A versatile and widely used method for producing α-hydroxy amides involves a two-stage process starting from readily available amino acids. The first stage is the conversion of an amino acid into its corresponding α-hydroxy acid. This is typically achieved through diazotization, where the primary amino group is transformed into a diazonium salt, which then hydrolyzes to a hydroxyl group. For the synthesis of this compound, the starting amino acid would be (S)-Alanine, which is converted to (S)-Lactic acid.

In the second stage, the resulting α-hydroxy acid is aminated to form the desired amide. This can be accomplished through various standard amidation procedures, such as activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) and then reacting it with dimethylamine. This method allows the stereochemistry of the starting amino acid to be transferred to the final α-hydroxy amide product.

Advanced Spectroscopic and Structural Elucidation of 2s 2 Hydroxy N,n Dimethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra provides foundational information about the molecular structure of (2S)-2-Hydroxy-N,N-dimethylpropanamide. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Proton (¹H NMR) Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the chiral center (C2) will appear as a doublet due to coupling with the adjacent methine proton. The methine proton will, in turn, appear as a quartet, being split by the three protons of the adjacent methyl group. The two N-methyl groups are diastereotopic due to the presence of the chiral center and are therefore expected to show separate singlets. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Carbon-¹³ (¹³C NMR) Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift. The carbonyl carbon of the amide will appear significantly downfield. The carbon bearing the hydroxyl group will also be downfield, though to a lesser extent. The two N-methyl carbons are, like their attached protons, diastereotopic and should exhibit distinct signals. The methyl group at the C2 position will appear in the upfield region of the spectrum.

Predicted NMR Data: While experimental data is not readily available in public databases, predicted chemical shifts can be calculated. The following table summarizes the predicted ¹³C NMR chemical shifts. Estimated ¹H NMR shifts are also provided based on typical values for similar structural motifs.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Estimated ¹H Chemical Shift (ppm) | Multiplicity |

| C1 (CH₃) | ~18-22 | ~1.2-1.4 | Doublet |

| C2 (CH-OH) | ~65-70 | ~4.0-4.3 | Quartet |

| C3 (C=O) | ~170-175 | - | - |

| N-CH₃ (a) | ~35-38 | ~2.9-3.1 | Singlet |

| N-CH₃ (b) | ~35-38 | ~2.8-3.0 | Singlet |

| OH | - | Variable (broad) | Singlet |

Note: Predicted and estimated values are for guidance and may differ from experimental results.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, a cross-peak would be expected between the methine proton at C2 and the protons of the C1 methyl group, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the C1 methyl protons and the C1 carbon, the C2 methine proton and the C2 carbon, and the N-methyl protons with their respective N-methyl carbons. This is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The C1 methyl protons showing a correlation to the C2 and C3 (carbonyl) carbons.

The C2 methine proton showing a correlation to the C1, C3, and potentially the N-methyl carbons.

The N-methyl protons showing correlations to the C3 (carbonyl) carbon.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of the molecule.

Chiral Discrimination using Chiral Shift Reagents

Distinguishing between enantiomers like (2S)- and (2R)-2-Hydroxy-N,N-dimethylpropanamide by NMR requires a chiral environment. This is often achieved by using chiral shift reagents (CSRs). These are typically lanthanide complexes that can coordinate with the analyte. sigmaaldrich.com

The interaction between the chiral analyte and the chiral reagent forms transient diastereomeric complexes. Since diastereomers have different physical properties, the nuclei in the two enantiomers will experience slightly different magnetic environments, leading to separate signals in the NMR spectrum. sigmaaldrich.com The hydroxyl and amide carbonyl groups in this compound are potential binding sites for a CSR. Upon addition of a suitable chiral lanthanide complex (e.g., a europium or praseodymium complex with a chiral ligand), the proton and carbon signals of the (S)- and (R)-enantiomers would be resolved, allowing for the determination of enantiomeric purity. The magnitude of the chemical shift difference (Δδ) between the enantiomers depends on the specific reagent used, the solvent, and the temperature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3500-3200 (broad) | Stretching |

| C-H (sp³ hybridized) | 3000-2850 | Stretching |

| C=O (Amide) | 1680-1630 | Stretching |

| C-N (Amide) | 1400-1000 | Stretching |

The broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding. The strong, sharp peak around 1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the tertiary amide. The C-H stretching vibrations of the methyl and methine groups will appear just below 3000 cm⁻¹. Finally, the C-N stretching vibration of the amide will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 117.15 g/mol . In mass spectrometry, the molecule is expected to be observed as various adducts in its ionized form. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.08626 |

| [M+Na]⁺ | 140.06820 |

| [M+K]⁺ | 156.04214 |

| [M+NH₄]⁺ | 135.11280 |

Note: These are predicted values and may vary slightly in an experimental setting.

A plausible fragmentation pattern under electron ionization (EI) would involve the initial loss of small, stable fragments. For instance, the cleavage of the bond between C2 and C3 could lead to the formation of a fragment corresponding to the dimethylaminocarbonyl cation ([C₃H₆NO]⁺, m/z 72) and a radical cation from the remaining part of the molecule. Alpha-cleavage next to the hydroxyl group could result in the loss of a methyl group. The observation of these and other fragments would help to confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₅H₁₁NO₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), is 117.078978594 Da. nih.gov

An HRMS experiment would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion to a high degree of decimal precision. By comparing the experimentally measured accurate mass with the theoretical mass, the molecular formula can be confirmed. For instance, if the measured mass of the protonated molecule [M+H]⁺ is 118.08626, this value is compared against the calculated masses of all possible elemental formulas that could correspond to this nominal mass. The unique fit to the calculated mass for [C₅H₁₂NO₂]⁺ confirms the molecular formula, ruling out other potential formulas with the same nominal mass but different elemental compositions.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry provides highly accurate mass measurements and can also yield information about the molecule's three-dimensional shape in the gas phase through Ion Mobility Spectrometry (IMS), which measures the collision cross-section (CCS). ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation.

The time-of-flight analyzer then separates these ions based on their m/z, allowing for high-resolution mass determination. For this compound, various adducts can be observed. While experimental data is not publicly available, predicted CCS values provide insight into the expected results from an ESI-IMS-TOF experiment. These values are useful for identifying the compound in complex mixtures.

Table 1: Predicted ESI-TOF-MS Adducts and Collision Cross-Section (CCS) Values for this compound (Note: Data is based on computational predictions and serves as a reference for potential experimental outcomes.)

| Adduct Form | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 118.08626 | 124.1 |

| [M+Na]⁺ | 140.06820 | 130.5 |

| [M-H]⁻ | 116.07170 | 124.8 |

| [M+NH₄]⁺ | 135.11280 | 146.4 |

| [M+K]⁺ | 156.04214 | 132.3 |

| [M+H-H₂O]⁺ | 100.07624 | 119.5 |

Fragmentation Pattern Analysis (MS/MS) for Structural Details

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (typically the molecular ion or a protonated adduct) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

While a published experimental MS/MS spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of similar compounds, such as small amides and alcohols. The fragmentation of amides often involves the cleavage of the C-N bond. nih.gov For the protonated molecule ([M+H]⁺ at m/z 118.1), key fragmentation pathways would likely include:

Loss of dimethylamine (B145610): Cleavage of the amide C-N bond would result in the loss of dimethylamine ( (CH₃)₂NH, 45.06 Da), yielding a prominent acylium ion fragment at m/z 73.0.

Loss of water: Dehydration is a common fragmentation for alcohols, which would lead to a fragment ion at m/z 100.1 by losing a water molecule (H₂O, 18.01 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group could result in the formation of a fragment at m/z 74.1, corresponding to the [C₃H₈NO]⁺ ion (the N,N-dimethylcarbamoyl moiety).

Table 2: Plausible MS/MS Fragmentation Pattern for Protonated this compound ([M+H]⁺, m/z 118.1) (Note: This table represents a theoretical fragmentation pattern based on chemical principles.)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 118.1 | 100.1 | H₂O | [C₅H₉NO]⁺ |

| 118.1 | 73.0 | (CH₃)₂NH | [C₃H₅O₂]⁺ |

| 118.1 | 74.1 | C₂H₄O | [C₃H₈NO]⁺ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule is crucial for understanding its biological activity and stereochemical properties. While a crystal structure for this compound has not been reported in open-access crystallographic databases, X-ray crystallography remains the most reliable method for this purpose. nih.govcrystallography.net

The primary technique used is anomalous dispersion, often referred to as the Bijvoet method. researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This phenomenon breaks Friedel's law, which states that the intensities of reflections from crystallographic planes (hkl) and (-h-k-l) are equal. The differences in intensity between these "Bijvoet pairs" can be analyzed to determine the absolute structure of the crystal, and thus the absolute (S) configuration of the chiral center in the molecule. researchgate.net For a light-atom molecule like this compound (containing only C, H, N, O), the anomalous scattering effect is weak, so high-quality data collection is essential. An alternative approach involves co-crystallizing the analyte with a chiral reference molecule whose absolute configuration is already known, simplifying the crystallographic analysis. crystallography.net

Insights into Intermolecular Interactions and Solid-State Structures

A solved crystal structure provides invaluable information about the packing of molecules in the crystal lattice and the non-covalent interactions that govern the solid-state assembly. For this compound, the key intermolecular interaction expected is hydrogen bonding.

Reactivity and Mechanistic Investigations of 2s 2 Hydroxy N,n Dimethylpropanamide

Amide Functional Group Transformations

The tertiary amide group in (2S)-2-Hydroxy-N,N-dimethylpropanamide is generally stable. However, under specific catalytic conditions, it can undergo transformations, most notably transamidation.

Transamidation Reactions

Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide. wikipedia.org While amides are typically inert, the use of catalysts can facilitate this exchange. wikipedia.org For tertiary amides like this compound, the reaction mechanism differs from that of primary or secondary amides due to the absence of an N-H bond. mdpi.comnih.gov

Research has demonstrated practical methods for the transamidation of N,N-dimethyl amides. One effective protocol employs sodium tert-butoxide (NaOtBu) under solvent-free conditions at room temperature. organic-chemistry.orgthieme-connect.com This method is advantageous for its mild conditions and compatibility with various functional groups. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the coordination of the amide with the base, followed by the nucleophilic addition of an activated amine. organic-chemistry.org

Another approach involves catalysis by metal salts. Hydrated salts of Fe(III) have been shown to efficiently catalyze the transamidation of primary, secondary, and tertiary amides with a range of amines. organic-chemistry.org Specifically for α-hydroxyamides, Fe(III) supported on montmorillonite (B579905) has been used, although the scope was noted to be limited to primary amides and amines in that particular study. mdpi.comresearchgate.net

| Catalyst/Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Sodium tert-butoxide (NaOtBu) | Solvent-free, Room Temperature | Various N,N-dimethyl amides with primary amines | organic-chemistry.orgthieme-connect.com |

| Fe(III) Hydrated Salts (e.g., FeCl₃·6H₂O) | Solvent-free or in solvent, elevated temperature | Primary, secondary, and tertiary amides with primary/secondary amines | organic-chemistry.org |

| L-proline | Solvent-free | Carboxamides with various amines | organic-chemistry.org |

| CO₂ (catalytic) | Varies | Primary, secondary, and tertiary amides | organic-chemistry.org |

Hofmann Rearrangement and its Variants on Alpha-Hydroxy Amides

The classical Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org This reaction requires an amide with at least two N-H protons and is therefore not directly applicable to tertiary amides like this compound, which lack these protons. wikipedia.orgmasterorganicchemistry.com

However, a related reaction known as the Weerman degradation is applicable to α-hydroxy amides. stackexchange.com This reaction, often considered an extension of the Hofmann rearrangement, results in the formation of an aldehyde with one less carbon atom. stackexchange.com The reaction proceeds under similar conditions, using reagents like sodium hypobromite (B1234621) (NaOBr).

Studies on the Hofmann reaction with α-hydroxy amides have shown that the intermediate isocyanates can be trapped by nucleophiles. wikipedia.orgrsc.org For example, in the presence of an alcohol like methanol (B129727), a stable carbamate (B1207046) can be formed. wikipedia.org This pathway has been demonstrated to produce carbamates from α-hydroxy amides in good yields. wikipedia.org

| Reaction Name | Substrate Requirement | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH, H₂O | Primary Amine | wikipedia.org |

| Weerman Degradation | α-Hydroxy Amide | NaOBr, Δ | Aldehyde | stackexchange.com |

| Hofmann Rearrangement (Carbamate Formation) | α-Hydroxy Amide | N-Bromosuccinimide (NBS), Methanol | Carbamate | wikipedia.org |

Hydroxyl Functional Group Reactivity

The secondary hydroxyl group in this compound is a key site for various chemical transformations, including oxidation, reduction, and substitution.

Oxidation Reactions to Alpha-Keto Amides or Carboxylic Acids

The oxidation of the secondary alcohol group in this compound yields the corresponding α-keto amide. A wide array of oxidizing agents can accomplish this transformation. libretexts.orgchemistryviews.orgwikipedia.org The oxidation of a secondary alcohol typically stops at the ketone stage, as further oxidation would require breaking a carbon-carbon bond. britannica.combyjus.com

Commonly used reagents for this conversion include:

Chromium-based reagents : Jones reagent (CrO₃ in H₂SO₄/acetone), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones. libretexts.orgchemistryviews.orgyoutube.com

Dess-Martin Periodinane (DMP) : A mild oxidant that converts alcohols to ketones or aldehydes under room temperature conditions. wikipedia.org

Swern Oxidation : Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride for a mild oxidation. chemistryviews.org

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent are typically used to oxidize primary alcohols directly to carboxylic acids. chemistryviews.orgchemistrysteps.com While the secondary alcohol in this compound is expected to form the stable α-keto amide, harsh reaction conditions could potentially lead to cleavage of the C-C bond and formation of a carboxylic acid, though this is generally not a high-yield process. britannica.com

| Reagent | Typical Product from Secondary Alcohol | Notes | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Ketone (α-Keto Amide) | Milder version of chromic acid. | libretexts.orgchemistryviews.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Ketone (α-Keto Amide) | Strong oxidizing agent. | libretexts.orgyoutube.com |

| Dess-Martin Periodinane (DMP) | Ketone (α-Keto Amide) | Mild, performed at room temperature. | wikipedia.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Ketone (α-Keto Amide) | Mild conditions. | chemistrysteps.com |

| Potassium Permanganate (KMnO₄) | Ketone (α-Keto Amide) | Strong oxidant, selectivity can be an issue. | wikipedia.orgchemistrysteps.com |

Reduction Reactions to Amino Alcohols

The reduction of the amide functional group in this compound leads to the formation of an amino alcohol. Amides are among the least reactive carboxylic acid derivatives and require a strong reducing agent for this transformation. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of primary, secondary, and tertiary amides to their corresponding amines. libretexts.orgmasterorganicchemistry.com The reaction involves the conversion of the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org Applying this to this compound, the amide moiety would be reduced to a dimethylamino group, yielding (2S)-1-(dimethylamino)propan-2-ol. The secondary hydroxyl group is generally not affected by LiAlH₄ under standard conditions used for amide reduction.

| Reagent | Product from Amide | Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Strong, non-selective reducing agent. Reduces most carbonyl-containing functional groups. | libretexts.orgmasterorganicchemistry.com |

| Borane (BH₃) | Amine | Can also be used for amide reduction. | acsgcipr.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Can reduce amides to aldehydes under controlled conditions. | youtube.com |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group is a poor leaving group, and its substitution generally requires prior conversion to a more reactive group. libretexts.org This can be achieved by reaction with reagents like tosyl chloride or thionyl chloride to form tosylates or alkyl chlorides, respectively. libretexts.org

A significant advancement in the chemistry of α-hydroxy amides is the development of methods for their direct amination to form α-amino amides, which are important structural motifs in medicinal chemistry. nih.gov Research has shown that titanium tetrachloride (TiCl₄) can mediate the direct substitution of the hydroxyl group in α-hydroxy amides with various amines. nih.gov This reaction is notable for proceeding under relatively mild, ligand-free conditions and is applicable to a diverse range of primary, secondary, and heterocyclic amines. The mechanism is thought to involve the formation of a carbocation intermediate after coordination of the hydroxyl group to the Lewis acidic TiCl₄, followed by nucleophilic attack by the amine. nih.gov

| Reagent/System | Intermediate/Activation | Product | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | α-Chloro Amide | libretexts.org |

| Tosyl Chloride (TsCl) | Tosylate | α-Tosyloxy Amide | libretexts.org |

| Titanium Tetrachloride (TiCl₄) / Amine | Carbocation-like | α-Amino Amide | nih.gov |

Esterification and Acylation of the Hydroxyl Group

The hydroxyl group of α-hydroxy amides like this compound can undergo esterification and acylation reactions. These transformations are fundamental in organic synthesis, allowing for the introduction of various functional groups and the formation of key intermediates.

One common method for the synthesis of α-hydroxy amides involves the aminolysis of α-hydroxy esters. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the aminolysis of 2-hydroxy esters with amines in organic solvents, yielding the corresponding 2-hydroxy amides. researchgate.net The reactions proceed under mild conditions, though yields can vary depending on the structure of the substrates. researchgate.net

Conversely, the esterification of α-hydroxy acids, which are precursors to α-hydroxy amides, is a well-established process. A general method for preparing α-hydroxy amides involves the conversion of α-hydroxy acids to their bis-trimethylsilyl derivatives, followed by treatment with oxalyl chloride and subsequent addition of an appropriate amine. researchgate.net This approach has proven to be versatile and provides excellent yields of the desired α-hydroxyamides. researchgate.net

The direct acylation of the hydroxyl group in α-hydroxy amides can also be achieved. For example, the solvolysis of α-acetoxy amides to form α-hydroxy amides is efficiently promoted by potassium carbonate in methanol. thieme-connect.com This indicates that the reverse reaction, the acylation of the α-hydroxy amide, is a feasible transformation under appropriate conditions.

| Reaction Type | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Aminolysis of α-hydroxy esters | Candida antarctica lipase B (CALB), amines | α-Hydroxy amides | Enzymatic synthesis of α-hydroxy amides. | researchgate.net |

| Amidation of α-hydroxy acids | Oxalyl chloride, amine, after silylation | α-Hydroxy amides | General and high-yielding method. | researchgate.net |

| Deacetylation of α-acetoxy amides | K₂CO₃, methanol | α-Hydroxy amides | Efficient solvolysis to the alcohol. | thieme-connect.com |

Rearrangement Reactions

The Weerman degradation is a notable reaction in organic chemistry where α-hydroxy amides are degraded by sodium hypochlorite (B82951) to form an aldehyde with one less carbon atom. wikipedia.orgwikipedia.org This reaction is considered an extension of the Hofmann rearrangement. wikipedia.org The process involves heating the reaction mixture, typically to 60-65 °C, as the reaction proceeds slowly at room temperature. wikipedia.orgwikipedia.org

The mechanism of the Weerman degradation is analogous to the Hofmann degradation. wikipedia.org It begins with the reaction of the α-hydroxy amide with sodium hypochlorite. Following the elimination of water and a chloride ion, a nitrene intermediate is formed, which then rearranges to an isocyanate. wikipedia.orgwikipedia.org Subsequent hydrolysis of the isocyanate, influenced by the adjacent hydroxyl group, leads to the formation of the aldehyde and the elimination of an acidic amide. wikipedia.org

This degradation is a general reaction for α-hydroxy carboxylic acids and their amides and has been a subject of study in carbohydrate chemistry for shortening carbon chains. drugfuture.com

In the context of α-hydroxy amide chemistry, rearrangement reactions, including 1,3-phenyl shifts, can occur under specific conditions. For instance, during the Weerman degradation of certain α-hydroxy amides, the formation of side products can be attributed to such rearrangements. stackexchange.com The isocyanate intermediate formed during the reaction can undergo alternative reaction pathways. stackexchange.comechemi.com

Photolysis of α-keto amides bearing aryloxy leaving groups can lead to competitive 1,3-rearrangement products. nih.gov This occurs when the substituent on the aryl group is electron-donating, promoting excited-state ArO-Cα bond scission to radicals, which then recombine. nih.gov

Furthermore, α-lithiobenzyl ethers, which share structural similarities with intermediates that could be derived from α-hydroxy amides, have been shown to undergo intramolecular carbolithiation of an ortho-phenyl ring, leading to dearomatized tricyclic derivatives. acs.org This highlights the potential for complex carbon skeleton rearrangements in related systems.

Mechanistic Pathways of Formation and Transformation

Computational studies are crucial for understanding the intricate mechanistic details of reactions involving α-hydroxy amides. While specific computational studies on this compound are not prevalent in the searched literature, the principles can be inferred from related systems.

For instance, the mechanism of amide hydrolysis under basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Computational chemistry can model the energy profile of this pathway, including the transition state for the formation of the tetrahedral intermediate and its subsequent collapse to products.

In the direct amination of α-hydroxy amides mediated by TiCl₄, it is proposed that the reaction proceeds through a carbocation mechanism. nih.gov TiCl₄ activates the hydroxyl group, facilitating its departure and the formation of a carbocationic intermediate, which is then attacked by the amine nucleophile. nih.gov Computational studies could provide evidence for this proposed intermediate and the transition states leading to it.

The study of twisted amides, which have increased reactivity due to distorted amide bonds, also benefits from computational analysis. nih.gov Calculations can quantify the degree of pyramidalization at the nitrogen atom and the decrease in the N-C bond rotational barrier, explaining their enhanced reactivity in various transformations. nih.gov

Hydrogen bonding plays a significant role in the structure and reactivity of α-hydroxy amides. The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an amide group (hydrogen bond acceptor) allows for the formation of intra- and intermolecular hydrogen bonds.

In the solid state, the molecular structure of some α-hydroxy amides is planar due to intramolecular hydrogen bonding between the amide hydrogen and the hydroxyl oxygen. researchgate.net This conformational preference can influence the selectivity of reactions by affecting the accessibility of the reactive centers.

During reactions, hydrogen bonding can stabilize transition states and intermediates, thereby influencing the reaction rate and selectivity. For example, in the enzymatic reduction of α-keto amides to α-hydroxy amides, the precise positioning of the substrate in the enzyme's active site through hydrogen bonding is key to achieving high enantioselectivity. researchgate.net

In palladium(II)-catalyzed transfer hydration of cyanohydrins to α-hydroxyamides, carboxamides act as water donors. organic-chemistry.org The hydrogen bonding network between the catalyst, substrate, and carboxamide is likely crucial for the efficiency and selectivity of this transformation. organic-chemistry.org

Stereochemical Aspects and Control in 2s 2 Hydroxy N,n Dimethylpropanamide Chemistry

Importance of Chirality and Enantiomeric Purity in Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the biological activity of many pharmaceutical compounds. mdpi.comnih.gov Molecules that are mirror images of each other are known as enantiomers. While they possess identical physical properties in an achiral environment, they can exhibit vastly different pharmacological, toxicological, and metabolic effects in the chiral environment of the human body. nih.govnih.gov This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions. nih.gov

For a chiral drug, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. nih.gov Consequently, the synthesis of a single, specific enantiomer is of paramount importance. The enantiomeric purity, a measure of the excess of one enantiomer over the other in a sample, is a critical quality attribute for active pharmaceutical ingredients (APIs). libretexts.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs. nih.gov

There are three primary approaches to obtaining enantiomerically pure drugs:

Chiral Pool Synthesis : Utilizing a readily available, enantiomerically pure natural product as a starting material. mdpi.com

Chiral Resolution : Separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. mdpi.com

Asymmetric Synthesis : Using chiral catalysts or auxiliaries to selectively produce the desired enantiomer. ivoryresearch.com

Achieving high enantiomeric purity is essential not only for safety and efficacy but also for ensuring the robustness and quality of the final drug product. mdpi.com

Strategies for Diastereoselective Control

Many synthetic routes to chiral molecules like (2S)-2-Hydroxy-N,N-dimethylpropanamide involve reactions that create a new stereocenter in a molecule that already contains one or more stereocenters. This process generates diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, which allows them to be separated. However, controlling the reaction to favor the formation of a single diastereomer (diastereoselective control) is a more efficient strategy.

A key reaction for synthesizing β-hydroxy carbonyl compounds, a structural motif present in the target molecule, is the aldol reaction. nih.govpharmacy180.com This reaction can create up to two new stereocenters, potentially forming two pairs of enantiomers (four stereoisomers in total). Controlling the relative stereochemistry to form either the syn or anti diastereomer is a primary goal. pharmacy180.com

Several factors influence the diastereoselectivity of the aldol reaction:

Enolate Geometry : The geometry of the enolate nucleophile, which can be either Z or E, is crucial. As a general rule, Z-enolates tend to yield syn aldol products, while E-enolates favor the formation of anti products. pharmacy180.com Methods exist to selectively generate either the Z (thermodynamically favored) or E (kinetically favored) enolate, particularly for amides and esters. pharmacy180.com

Metal Cation : The choice of metal cation in the enolate can significantly impact stereoselectivity. Boron enolates, for instance, often provide much higher levels of diastereoselectivity than lithium enolates. pharmacy180.com This is attributed to the shorter boron-oxygen bond lengths, which create a more compact and organized transition state, amplifying steric interactions. pharmacy180.com

Catalyst Control : In catalytic versions of the reaction, the choice of catalyst can dictate the configuration of the product. For example, in certain phosphoramide-catalyzed aldol reactions involving chiral ketones, the catalyst's configuration can selectively form either syn diastereomer. nih.gov

| Factor | Influence on Diastereoselectivity | Example Outcome |

| Enolate Geometry | The E/Z configuration of the enolate often dictates the relative stereochemistry of the product. | Z-enolates typically lead to syn products; E-enolates lead to anti products. pharmacy180.com |

| Counterion | The size and nature of the metal counterion affect the geometry of the transition state. | Boron enolates generally show higher diastereoselectivity than lithium enolates due to shorter M-O bonds. pharmacy180.com |

| Catalyst | The chirality of the catalyst can override the substrate's inherent facial preference. | Lewis acid catalysts can be chosen to favor the formation of a specific diastereomer. nih.gov |

Role of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis is a powerful strategy for producing enantiomerically pure compounds. This approach relies on the use of chiral substances to influence the stereochemical outcome of a reaction. Two key tools in this field are chiral auxiliaries and chiral ligands.

Chiral Auxiliaries

A chiral auxiliary is an optically active compound that is temporarily attached to an achiral substrate. wikipedia.orgyoutube.com The auxiliary's inherent chirality directs the reaction to occur stereoselectively, leading to the preferential formation of one diastereomer. wikipedia.org After the reaction, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.orgyoutube.com This method is particularly valuable in the early stages of drug development. wikipedia.org

Prominent examples of chiral auxiliaries include:

Evans' Oxazolidinones : These are widely used in asymmetric aldol reactions and alkylations. nih.gov

Pseudoephedrine and Pseudoephenamine : Used as auxiliaries, they form amides that can be alkylated with high diastereoselectivity. wikipedia.orgnih.gov

Camphorsultams : Effective in a variety of asymmetric transformations, including Diels-Alder reactions.

The general process for using a chiral auxiliary involves three main steps:

Attachment : The achiral starting material is covalently bonded to the chiral auxiliary.

Stereoselective Reaction : The new complex undergoes a reaction (e.g., alkylation, aldol addition) where the auxiliary directs the approach of the incoming reagent, controlling the formation of the new stereocenter.

Cleavage : The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. sigmaaldrich.com

Chiral Ligands

In transition metal-catalyzed reactions, chiral ligands are used to create a chiral catalytic environment. The ligand coordinates to the metal center, and this chiral complex then interacts with the substrate to facilitate the reaction with high enantioselectivity. A major advantage of this method is that only a small, catalytic amount of the chiral ligand is required to produce a large quantity of the chiral product.

Asymmetric hydrogenation is a prime example where chiral ligands are essential. researchgate.net Chiral phosphine ligands, such as those derived from DIOP or with atropisomeric backbones, are commonly used with metals like rhodium, ruthenium, and iridium to reduce prochiral substrates (e.g., ketones, enamides) to chiral products (e.g., alcohols, amides) with excellent enantioselectivity. researchgate.netnih.govajchem-b.com For instance, cobalt complexes with chiral bidentate phosphine ligands have been shown to be effective in the asymmetric hydrogenation of enamides. acs.org

| Approach | Description | Key Features |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgyoutube.com | Stoichiometric use of the chiral agent; auxiliary is recovered; broad applicability (e.g., Evans' oxazolidinones). wikipedia.orgnih.gov |

| Chiral Ligand | A chiral molecule that binds to a metal center to form a chiral catalyst. | Catalytic amounts of the chiral agent are needed; high turnover numbers; widely used in hydrogenation. researchgate.netnih.gov |

Stereochemical Models for Predicting Reaction Outcomes

Predicting the stereochemical outcome of an asymmetric reaction is a central goal in synthetic planning. Stereochemical models provide a framework for rationalizing and predicting which stereoisomer will be the major product by analyzing the transition state of the reaction.

One of the most influential models for predicting diastereoselectivity in aldol reactions is the Zimmerman-Traxler model . pharmacy180.com This model proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. The stereochemical outcome is determined by the steric interactions within this transition state.

Key aspects of the Zimmerman-Traxler model include:

Chair-like Transition State : The metal atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen, forming a cyclic structure.

Substituent Positions : The substituents on the enolate and the aldehyde occupy either axial or equatorial positions in the chair conformation.

Steric Hindrance : The transition state that minimizes steric clashes, particularly 1,3-diaxial interactions, is lower in energy and therefore favored.

For example, when a Z-enolate reacts with an aldehyde, the Zimmerman-Traxler model predicts that the substituent on the aldehyde (R') will prefer an equatorial position to avoid steric clash with the substituents on the enolate. This arrangement leads to the formation of the syn aldol product. Conversely, an E-enolate would lead to the anti product through a similar analysis. pharmacy180.com These predictive models are invaluable tools for designing synthetic routes that achieve a desired stereochemical outcome.

Computational and Theoretical Investigations of 2s 2 Hydroxy N,n Dimethylpropanamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it ideal for studying molecules like (2S)-2-Hydroxy-N,N-dimethylpropanamide.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis using DFT allows for the exploration of the potential energy surface to identify stable conformers and determine their relative energies.

For this compound, the key degrees of freedom include the rotation around the C-C, C-N, and C-O bonds. A primary structural feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom, forming a stable five-membered ring-like structure. DFT calculations are used to optimize the geometries of various possible conformers and calculate their energies to identify the global minimum and other low-energy structures.

Table 1: Illustrative Relative Energies of this compound Conformers This table is illustrative, demonstrating typical outputs of DFT calculations for conformational analysis. Specific values for this compound require dedicated computational studies.

| Conformer | Key Dihedral Angles (degrees) | Intramolecular H-Bond (O-H···O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | H-O-C-C ≈ 0, O=C-N-C ≈ 180 | Yes | 0.00 |

| B | H-O-C-C ≈ 180, O=C-N-C ≈ 180 | No | +4.5 |

| C | H-O-C-C ≈ 60, O=C-N-C ≈ 0 | No | +6.2 |

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. bcrec.iduchicago.edu This information is vital for understanding reaction kinetics and selectivity. For reactions involving this compound, such as its synthesis or degradation, DFT can elucidate the step-by-step mechanism.

The process involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized to find their lowest energy structures.

Transition State (TS) Searching: Computational methods are used to locate the saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the minimum energy path. youtube.comyoutube.com

Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. wavefun.comchemrevlett.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products. wavefun.com

By calculating the energy difference between the transition state and the reactants, the activation energy (Ea) can be determined, providing a quantitative measure of the reaction rate. While specific DFT studies on the reaction mechanisms of this compound are not widely documented, the established methodologies are readily applicable.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on various organic molecules show that a good correlation between experimental and calculated shifts can be achieved, often requiring the use of implicit solvation models to better represent the solution-phase environment in which experiments are typically conducted. nih.govmdpi.com For complex molecules, comparing DFT-predicted shifts with experimental data can be crucial for assigning ambiguous signals and confirming stereochemistry. mdpi.comresearchgate.net

IR Frequencies: DFT can also compute the vibrational frequencies of a molecule. semanticscholar.org After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding intensities, which can be used to simulate the infrared (IR) spectrum. dtic.milnih.gov Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. researchgate.net DFT calculations on related amides like N-methylacetamide have been used to analyze the contributions of different conformers and hydrated species to the characteristic amide I, II, and III bands. semanticscholar.org

Table 2: Example of DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates the typical accuracy and format of results from DFT-based NMR predictions. Actual data for this compound would require a specific computational study.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C=O | 174.5 | 175.1 | +0.6 |

| C-OH | 68.2 | 68.9 | +0.7 |

| N-CH₃ (1) | 37.5 | 37.9 | +0.4 |

| N-CH₃ (2) | 35.8 | 36.1 | +0.3 |

| C-CH₃ | 20.1 | 20.5 | +0.4 |

Molecular Dynamics Simulations (General relevance to molecular shape/interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD provides detailed information on conformational dynamics, solvation, and intermolecular interactions over time.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water, chloroform). The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds.

Key insights from MD simulations would include:

Solvation Structure: Analysis of radial distribution functions (RDFs) can reveal the arrangement of solvent molecules around the solute, identifying key interactions like hydrogen bonding between the amide's carbonyl oxygen or hydroxyl group and water molecules.

Conformational Dynamics: MD simulations can show how the molecule samples different conformations over time, the stability of the intramolecular hydrogen bond in different environments, and the timescales of conformational changes.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory.

While specific MD studies on this compound are scarce, simulations of similar amides like N-methylacetamide in water have been used to investigate the dynamics of hydrogen bonding and its effect on vibrational frequencies. researchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding)

Non-covalent interactions are fundamental to molecular conformation, crystal packing, and interactions with biological targets. escholarship.orgtamu.edunih.gov For this compound, both intramolecular and intermolecular interactions are significant.

Intramolecular Hydrogen Bonding: As previously mentioned, the most significant intramolecular interaction is the hydrogen bond between the hydroxyl group (donor) and the amide carbonyl oxygen (acceptor). Computational methods can quantify the strength and nature of this bond. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and donor-acceptor interactions. nih.govmdpi.com It can calculate the stabilization energy E(2) associated with the interaction between the lone pair orbital of the carbonyl oxygen and the antibonding orbital of the O-H bond, providing a direct measure of the hydrogen bond's strength.

Intermolecular Interactions: In a condensed phase, this compound can form intermolecular hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, while in conformers where the intramolecular bond is broken, the hydroxyl group can act as a hydrogen bond donor to solvent molecules or other solute molecules. nih.gov Weaker C-H···O interactions involving the methyl groups may also play a role in stabilizing crystal structures or specific solvation shells. Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions in real space, distinguishing between attractive hydrogen bonds and repulsive steric clashes. nih.gov

Table 3: Summary of Non-Covalent Interactions and Investigative Computational Methods

| Interaction Type | Description | Relevant Computational Method(s) |

| Intramolecular H-Bond | O-H group donates to the C=O oxygen within the same molecule, forming a five-membered ring. | DFT (Geometry Optimization), NBO (Stabilization Energy), QTAIM |

| Intermolecular H-Bond | C=O group accepts a hydrogen bond from a solvent or another molecule. | Molecular Dynamics (RDFs), DFT (Dimer Calculations) |

| van der Waals Forces | Dispersion and dipole-dipole interactions between molecules. | DFT with dispersion correction (e.g., DFT-D3), MD, NCI Plots |

| Steric Repulsion | Repulsive interactions due to orbital overlap, particularly involving the bulky dimethylamino group. | NCI Plots, Potential Energy Surface Scans |

Applications in Advanced Organic Synthesis and Materials Research

Utilization as a Chiral Building Block

The inherent chirality of (2s)-2-Hydroxy-n,n-dimethylpropanamide makes it an excellent starting material for the synthesis of enantiomerically pure compounds. The "S" configuration at the C2 position provides a reliable stereochemical foundation upon which complex molecules can be assembled. Chemists can leverage the existing stereocenter to introduce new chiral centers with predictable stereochemistry, a fundamental strategy in the synthesis of pharmaceuticals and other biologically active molecules.

The hydroxyl and amide functionalities of the molecule offer convenient handles for a variety of chemical transformations. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or halides, allowing for the extension of the carbon skeleton. The amide group, while generally robust, can also participate in specific reactions or influence the reactivity of neighboring centers. This combination of a fixed stereocenter and versatile functional groups establishes this compound as a valuable "chiral synthon," a molecular fragment that incorporates chirality into a larger molecule.

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

Beyond its direct use as a chiral building block, this compound serves as a crucial intermediate in the multi-step synthesis of complex organic scaffolds. Its ability to be elaborated into more complex structures is a testament to its synthetic utility. For instance, it can be a precursor in the synthesis of macrocyclic compounds, which are large ring structures often found in natural products and drug candidates. The journey from this relatively simple starting material to a complex target molecule often involves a carefully designed sequence of reactions that build upon the initial chiral framework.

Application in Asymmetric Catalysis as Ligands or Precursors

The field of asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of chemical reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. This compound can serve as a precursor for the synthesis of such chiral ligands.

By chemically modifying the hydroxyl and/or amide groups, chemists can append phosphine, amine, or other coordinating groups to the chiral backbone of the molecule. The resulting ligands can then be used in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The stereochemical information embedded in the this compound-derived ligand is transferred to the product of the catalytic reaction, enabling the synthesis of enantiomerically enriched compounds. The modular nature of this approach allows for the tuning of the ligand's electronic and steric properties to optimize its performance in a specific catalytic system.

Integration into Polymer Chemistry as Monomers or Modifiers

The functional groups of this compound also allow for its incorporation into polymers, either as a monomer or as a modifying agent. When used as a monomer, its bifunctional nature (hydroxyl and a potential site for polymerization on the amide or after modification) enables it to be incorporated into polyester (B1180765) or polyamide chains. The presence of the chiral side chain can impart unique properties to the resulting polymer, such as chiroptical activity or the ability to recognize other chiral molecules.

Furthermore, derivatives of this compound can be designed to be polymerizable via radical or other polymerization mechanisms. For example, acrylamide (B121943) derivatives bearing the chiral hydroxyamide moiety can be copolymerized with other monomers to create functional polymers with tunable properties. These polymers can find applications in areas such as chiral chromatography, where they are used to separate enantiomers, or as smart materials that respond to external stimuli. The incorporation of this chiral, hydrophilic unit can influence the solubility, thermal behavior, and self-assembly properties of the resulting polymers.

| Research Application Area | Specific Role of this compound | Potential Outcome/Benefit |

| Chiral Building Block | Starting material with a defined stereocenter. | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |

| Intermediate | Precursor for multi-step synthesis. | Efficient construction of complex molecular architectures like macrocycles. |

| Asymmetric Catalysis | Precursor to chiral ligands. | Control over stereochemistry in catalytic reactions, leading to high enantiomeric excess. |

| Polymer Chemistry | Monomer or polymer modifier. | Creation of functional polymers with chiroptical properties or for chiral separations. |

Analytical Methodologies for Research Scale Analysis of 2s 2 Hydroxy N,n Dimethylpropanamide

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of chiral compounds, offering powerful methods for both purification and analytical assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for evaluating the purity and enantiomeric integrity of (2S)-2-Hydroxy-N,N-dimethylpropanamide.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric purity of chiral substances like this compound. The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP), which allows for the differential interaction of the two enantiomers.